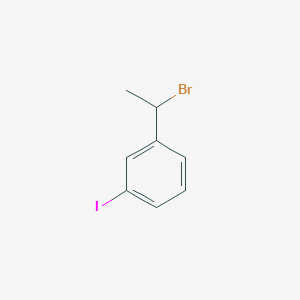

1-(1-Bromoethyl)-3-iodobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

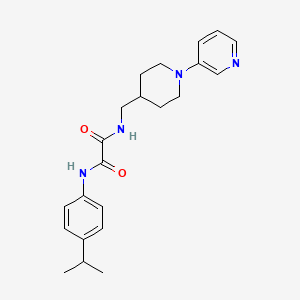

Descripción general

Descripción

“1-(1-Bromoethyl)-3-iodobenzene” is a chemical compound that has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of benzene with bromine in the presence of Lewis acid catalysts such as aluminium chloride or ferric bromide . It is also used in the synthesis of 1-phenylpentan-1-one .Molecular Structure Analysis

The molecular formula of “this compound” is C8H9Br . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactivity of “this compound” is similar to that of benzene. It is unreactive towards bromine, and if forced to react, it undergoes substitution reactions rather than the addition reactions that are typical of alkenes .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 185.06 . It has a boiling point of 94 °C/16 mmHg (lit.) and a density of 1.356 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.56 (lit.) .Aplicaciones Científicas De Investigación

Halogenation Reactions

1-(1-Bromoethyl)-3-iodobenzene serves as a precursor in halogenation reactions. For instance, it's used in ring halogenations of polyalkylbenzenes with N-halosuccinimides and acidic catalysts, demonstrating its utility in synthesizing mixed halogenated compounds, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yield (Bovonsombat & Mcnelis, 1993).

Domino Reactions

It is instrumental in CuI-catalyzed domino reactions, where 1-bromo-2-iodobenzenes couple with beta-keto esters to yield 2,3-disubstituted benzofurans. This process involves intermolecular C-C bond formation followed by intramolecular C-O bond formation, enabling the synthesis of benzofurans with diverse substituents (Lu, Wang, Zhang, & Ma, 2007).

Synthesis of Valuable Intermediates

Research has also focused on developing efficient methods for synthesizing 1,2-dibromobenzenes, with this compound acting as a key intermediate. These compounds are crucial precursors for reactions involving the formation of benzynes, showcasing the compound's role in creating synthetically valuable derivatives (Diemer, Leroux, & Colobert, 2011).

Polymer/Fullerene Solar Cells

The application extends to the field of renewable energy, where bromobenzene and iodobenzene derivatives, including this compound, are explored as alternative solvents in polymer/fullerene solar cells. These studies have demonstrated enhanced performance in devices utilizing these solvents, attributed to improved diode characteristics, higher charge-carrier mobility, and morphology (Huang et al., 2014).

Flash Chemistry

Moreover, this compound has been utilized in flash chemistry for three-component coupling of benzyne, showcasing a novel method for synthesizing complex molecules. This technique leverages the fast reaction times and precise control offered by flow microreactor systems, underscoring the compound's utility in advanced synthetic strategies (Nagaki, Ichinari, & Yoshida, 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-(1-bromoethyl)-3-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINIDSREOPOKLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)I)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2674771.png)

![1-(2-chlorophenyl)-5-pyridin-3-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2674776.png)

![Methyl 4-(7-ethyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2674779.png)

![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfinyl]acrylamide](/img/structure/B2674781.png)

![3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2674783.png)

![2-(2-chlorobenzyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2674785.png)

![1-(4-fluorophenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674788.png)